2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate
Overview
Description
BMS-986094 is a guanosine nucleotide analogue that was developed as an inhibitor of the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase. It was initially investigated for its potential to treat chronic hepatitis C infection. its development was halted due to unexpected cardiotoxicity and renal toxicity observed during clinical trials .
Preparation Methods
BMS-986094 is a phosphoramidate nucleoside prodrug of 2’-C-methylguanosine. The compound is synthesized through a series of chemical reactions involving the modification of guanosine. The compound is then purified to achieve a high level of purity (97.9%) for use in further studies .
Chemical Reactions Analysis
BMS-986094 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the functional groups on the guanosine analogue, affecting its activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-986094 has been primarily studied for its antiviral properties, particularly against the hepatitis C virus. It inhibits the replication of the virus by targeting the RNA-dependent RNA polymerase . Despite its potential, the compound’s development was discontinued due to safety concerns. it continues to be a subject of research for understanding the mechanisms of antiviral agents and the cardiotoxicity associated with nucleotide analogues .
Mechanism of Action
BMS-986094 exerts its effects by inhibiting the hepatitis C virus RNA-dependent RNA polymerase non-structural protein 5B. The compound is metabolized to its active form, 2’-C-methylguanosine triphosphate, which is incorporated into the viral RNA. This incorporation leads to chain termination and inhibition of viral replication . The cardiotoxicity observed with BMS-986094 is believed to be related to its effects on calcium transients and contractility in cardiomyocytes .
Comparison with Similar Compounds
BMS-986094 is similar to other nucleotide analogues used in antiviral therapy, such as sofosbuvir. Both compounds target the RNA-dependent RNA polymerase of the hepatitis C virus. BMS-986094 exhibited higher cardiotoxicity compared to sofosbuvir, leading to its discontinuation . Other similar compounds include 2’-C-methylguanosine and other guanosine analogues that inhibit viral replication by similar mechanisms .
References
Properties
IUPAC Name |
2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17-,21+,23+,27+,30+,46?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXGICNMLCGLHJ-RSKRLRQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154017 | |
Record name | INX 08189 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234490-83-5 | |
Record name | N-(2′-C-Methyl-6-O-methyl-P-1-naphthalenyl-5′-guanylyl)-L-alanine 2,2-dimethylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234490-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | INX 08189 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234490835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986094 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INX 08189 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-986094 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4AD749Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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